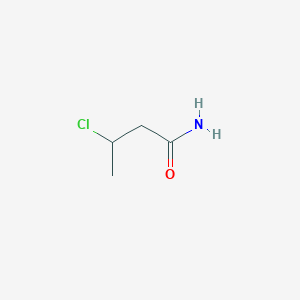

3-Chlorobutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chlorobutanamide is a chemical compound with the molecular formula C4H8ClNO . It has an average mass of 121.565 Da and a monoisotopic mass of 121.029442 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms . The exact 3D structure is not provided in the search results, but it can be inferred from its molecular formula .Physical And Chemical Properties Analysis

This compound has a molecular formula of CHClNO, an average mass of 121.565 Da, and a monoisotopic mass of 121.029442 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and specific heat capacity are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Molecular Structure Studies : Research by Cuzan, Shova, Turta, & Mangalagiu (2012) focused on the molecular structure of N,N′-(1,4-Phenylene)bis(4-chlorobutanamide). They found that the molecule adopts an anti-staggered conformation and forms infinite ribbons through N—H⋯O contacts in the crystal structure.

Photodynamic Therapy Research : In the field of photodynamic therapy, de Annunzio, Costa, Mezzina, Graminha, & Fontana (2019) demonstrated the use of chlorin, phthalocyanines, and porphyrins derivatives as photosensitizers for treating various skin diseases, including acne vulgaris and psoriasis.

Environmental Research and Pollution Remediation : Guan, D’Angelo, Luo, & Daunert (2002) developed a whole-cell biosensing technique for detecting 3-chlorocatechol, a common environmental pollutant, in various matrices including water and soils.

Pharmaceutical Synthesis and Toxicity Assessment : Tan, Štrukil, Mottillo, & Friščić (2014) and Razzaghi-Asl, Seydi, Alikhani, Rezvani, Miri, & Salimi (2017) have investigated the synthesis of pharmaceutical compounds using 3-Chlorobutanamide derivatives and assessed their toxicity.

Animal Experimentation Ethics and 3Rs Principle : The ethical considerations in animal experimentation involving this compound compounds have been discussed in studies like those by Ferdowsian & Beck (2011), highlighting the importance of the 3Rs principle (Replacement, Reduction, Refinement) in scientific research.

Molecular Chemistry and Hydrogen Bonding : Studies like that of Frohberg, Drutkowski, Wagner, & Lichtenberger (2002) have contributed to understanding the molecular chemistry of N-aryl-2-chloro-3-oxobutanamides, especially in relation to hydrogen bonding.

Wirkmechanismus

Target of Action

It is known that amides, such as 3-chlorobutanamide, often interact with various proteins and enzymes in the body, potentially altering their function

Mode of Action

It is known that amides can interact with their targets through various mechanisms, such as allosteric regulation . Allosteric regulation involves the binding of a molecule (in this case, this compound) to a protein at a site other than the active site, leading to a change in the protein’s conformation and potentially its function .

Biochemical Pathways

Amides are known to be involved in a variety of biochemical processes, including protein synthesis and metabolism . The impact of this compound on these pathways and their downstream effects would depend on its specific targets and mode of action.

Pharmacokinetics

The physicochemical properties of this compound, such as its molecular weight and structure, suggest that it may have good bioavailability

Result of Action

Based on its potential interactions with proteins and enzymes, it could potentially alter cellular processes such as signal transduction, gene expression, and metabolic pathways

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that could interact with this compound, and the specific cellular context in which it is acting

Eigenschaften

IUPAC Name |

3-chlorobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOYRIKNGSRDPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500790-37-4 |

Source

|

| Record name | 3-chlorobutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2'-amino-6'-ethyl-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2722967.png)

![1-{2-(2-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane](/img/structure/B2722969.png)

![2,4-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2722970.png)

![N1-butyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2722973.png)

![2,5-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2722976.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2722978.png)

![N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2722980.png)

![(E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxochromen-3-yl)prop-2-enenitrile](/img/structure/B2722981.png)

![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2722988.png)